Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves various chemical reactions and methods. One approach involves the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, which has been achieved through a methodical process and structurally determined by X-ray crystallography (Al-Hourani et al., 2016). Additionally, polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have served as key intermediates in chemical transformations, showcasing the compound's versatility in synthesis processes (Fülöpová & Soural, 2015).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives, including 4-chloro-N-methyl-3-nitro-benzenesulfonamide, exhibits characteristic features such as the orientation of N-phenyl rings and the formation of dimers via hydrogen bonds. These structural attributes have been elucidated through crystallographic studies, highlighting the compound's unique molecular architecture (Główka et al., 1995).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in various chemical reactions, with one study detailing the ozone-mediated nitration of chloro- and bromo-benzenes, leading to nitro derivatives. This process illustrates the compound's reactivity and the influence of substituents on reaction outcomes (Suzuki & Mori, 1994). Furthermore, the photooxidation of 4-chloroaniline and related compounds to nitroso- and nitro-products underlines the compound's photoreactive properties and the potential for diverse chemical transformations (Miller & Crosby, 1983).
Physical Properties Analysis
The synthesis and crystal structure analysis of benzenesulfonamide derivatives provide insight into their physical properties. For instance, the determination of crystal structures via X-ray diffraction reveals the compound's solid-state characteristics and the intermolecular forces that govern its assembly (Rublova et al., 2017). This analysis aids in understanding the compound's stability, solubility, and other physical properties.
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives, such as reactivity, stability, and interaction with other molecules, are critical for their potential applications. Studies on the synthesis, molecular structure, and kinetic investigation of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers provide valuable information on the compound's chemical behavior and its interactions in various environments (Rublova et al., 2017).
Scientific Research Applications
Chemical Synthesis and Medicinal Applications
Solid-Phase Synthesis Applications
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, have been utilized as key intermediates in various chemical transformations. These transformations include unusual rearrangements to yield diverse privileged scaffolds, highlighting the compound's versatility in synthetic chemistry Fülöpová & Soural, 2015.
Antifungal and Anticancer Properties
Derivatives of 4-chloro-N-methyl-3-nitro-benzenesulfonamide have been synthesized and evaluated for their antifungal activity against Aspergillus niger & Aspergillus flavus. The structure-activity relationship (SAR) trends were significant, indicating the potential of these compounds in developing antifungal agents Gupta & Halve, 2015.
Novel Hypoxic Cell Selective Cytotoxic Agents
Research into basic nitrobenzenesulfonamides has explored their potential as hypoxic cell selective cytotoxic agents. Certain derivatives showed preferential toxicity to hypoxic cells, indicating a possible application in targeting hypoxic tumors Saari et al., 1991.
Physical and Chemical Properties Studies
Hyperpolarizability and Molecular Structure
Investigations into the first hyperpolarizability of sulfonamide amphiphiles, including derivatives of benzenesulfonamide, have been conducted. These studies provide insights into the electronic properties of these compounds and their potential applications in materials science Kucharski, Janik, & Kaatz, 1999.
Potential Antimicrobial and Antitumor Activities
Antimicrobial and Antitumor Potential
Sulfonamide derivatives have been evaluated for their biological potential, including antimicrobial and antitumor activities. These studies aim to explore the therapeutic applications of these compounds, particularly in the context of infectious diseases and cancer Kausar et al., 2019.
Mechanism of Action
While the specific mechanism of action for “Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-” is not available, benzenesulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase IX, a gene overexpressed in many solid tumors . This suggests that these compounds could potentially be used as antiproliferative agents .
properties
IUPAC Name |
4-chloro-N-methyl-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c1-9-15(13,14)5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNGEAKUUOJPAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059672 | |
Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
137-48-4 | |
Record name | 4-Chloro-N-methyl-3-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N-methyl-3-nitrobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.815 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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